REACTION_CXSMILES
|
C([O:4][C:5]([CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[CH2:6])(=O)C.[H][H].C(OC(CCC1C=CC=CC=1)C)(=O)C.C(Cl)(Cl)Cl>C1COCC1.F[B-](F)(F)F.C1([Rh+]C2CCCCC=CC=2)CCCCC=CC=1>[C:9]1([CH2:8][CH2:7][CH:5]([OH:4])[CH3:6])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
R,R-1,2-bis(2,5-dimethylphospholano)benzene
|
Quantity
|
18 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
476 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(=C)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
bis(cyclooctadienyl)rhodium tetrafluoroborate
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
F[B-](F)(F)F.C1(=CC=CCCCC1)[Rh+]C1=CC=CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(1.5 h)
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
to afford 0.51 g of crude product
|
Type
|
CUSTOM
|
Details
|
Base hydrolysis
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:4][C:5]([CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[CH2:6])(=O)C.[H][H].C(OC(CCC1C=CC=CC=1)C)(=O)C.C(Cl)(Cl)Cl>C1COCC1.F[B-](F)(F)F.C1([Rh+]C2CCCCC=CC=2)CCCCC=CC=1>[C:9]1([CH2:8][CH2:7][CH:5]([OH:4])[CH3:6])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
R,R-1,2-bis(2,5-dimethylphospholano)benzene
|
Quantity
|
18 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
476 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(=C)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
bis(cyclooctadienyl)rhodium tetrafluoroborate
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
F[B-](F)(F)F.C1(=CC=CCCCC1)[Rh+]C1=CC=CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(1.5 h)
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
to afford 0.51 g of crude product
|
Type
|
CUSTOM
|
Details
|
Base hydrolysis
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:4][C:5]([CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[CH2:6])(=O)C.[H][H].C(OC(CCC1C=CC=CC=1)C)(=O)C.C(Cl)(Cl)Cl>C1COCC1.F[B-](F)(F)F.C1([Rh+]C2CCCCC=CC=2)CCCCC=CC=1>[C:9]1([CH2:8][CH2:7][CH:5]([OH:4])[CH3:6])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
R,R-1,2-bis(2,5-dimethylphospholano)benzene
|
Quantity
|
18 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
476 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(=C)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
bis(cyclooctadienyl)rhodium tetrafluoroborate
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
F[B-](F)(F)F.C1(=CC=CCCCC1)[Rh+]C1=CC=CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(1.5 h)
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
to afford 0.51 g of crude product
|
Type
|
CUSTOM
|
Details
|
Base hydrolysis
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |